molecular formula C17H19N B3190930 2-Methyl-4,4-diphenyl-pyrrolidine CAS No. 50259-75-1

2-Methyl-4,4-diphenyl-pyrrolidine

Cat. No.: B3190930
CAS No.: 50259-75-1
M. Wt: 237.34 g/mol
InChI Key: KNLBIETWTWULLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,4-diphenyl-pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. The saturated pyrrolidine ring is a privileged scaffold in drug discovery, valued for its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of a molecule . The specific substitution pattern of this compound, featuring a 2-methyl group and 4,4-diphenyl moieties, makes it a versatile chiral building block or intermediate for the preparation of more complex, biologically active molecules . Researchers utilize such substituted pyrrolidines in the development of novel pharmaceutical compounds, as the ring structure is a common motif in many approved drugs and natural alkaloids . Its potential applications include serving as a precursor in asymmetric synthesis or as a core structure for constructing molecular libraries in hit-to-lead optimization campaigns. Proteins are enantioselective, and the chiral centers of this pyrrolidine derivative offer a strategic advantage for generating selective ligands, helping to avoid the toxicity or inactivity associated with one enantiomer . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50259-75-1

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

2-methyl-4,4-diphenylpyrrolidine

InChI

InChI=1S/C17H19N/c1-14-12-17(13-18-14,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3

InChI Key

KNLBIETWTWULLC-UHFFFAOYSA-N

SMILES

CC1CC(CN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1CC(CN1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 4,4 Diphenyl Pyrrolidine and Its Stereoisomers

Chiral Pool Approaches and Enantioselective Pathways

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids and terpenes. nih.govnih.gov These molecules serve as valuable starting materials for the synthesis of complex chiral targets. nih.gov

Asymmetric Catalytic Cyclization Strategies

Asymmetric catalysis is a powerful tool for the construction of chiral molecules. In the context of pyrrolidine (B122466) synthesis, various catalytic cyclization strategies have been developed to control the stereochemistry of the final product. These methods often involve the use of chiral catalysts to induce enantioselectivity in the ring-forming step.

A notable example is the rhodium-catalyzed aldehyde-directed [3+2] cascade annulation of indolecarbaldehydes with alkynes, which has been shown to produce cyclopenta[b]indol-1(4H)-ones with yields of up to 88%. acs.org While not directly producing 2-Methyl-4,4-diphenyl-pyrrolidine, this method highlights the potential of catalytic cascade reactions in constructing complex heterocyclic systems. The efficiency of this reaction is influenced by the electronic properties and positions of substituents on the indole (B1671886) ring. acs.org

Kinetic Resolution in Synthetic Pathways

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. nih.gov This is achieved by reacting the racemate with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched. nih.gov While effective, a significant drawback of classical kinetic resolution is that the maximum theoretical yield of the desired enantiomer is 50%. nih.gov

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in situ racemization of the starting material. nih.gov This allows for the theoretical conversion of 100% of the starting material into a single enantiomerically enriched product. nih.gov For instance, the Fu group developed a non-enzymatic DKR of aryl alkyl carbinols through enantioselective acylation using a planar-chiral DMAP derivative and a ruthenium-based racemization catalyst. nih.gov

Enzymatic methods are also heavily relied upon for the kinetic resolution of substituted pyrrolidines, often providing high selectivity. rsc.org However, these methods can be limited by their substrate scope. rsc.org A study on the kinetic resolution of racemic 'Clip-Cycle' substrates using a chiral phosphoric acid catalyst demonstrated the potential to obtain enantioenriched chiral pyrrolidines with up to 90% enantiomeric excess (ee) and a selectivity factor (s) of 122. whiterose.ac.uk Gold-catalyzed divergent (4+4) cycloadditions have also been employed for the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, achieving high s factors of up to 747. nih.govrsc.org

Catalyst Design for Stereocontrol

The design of the chiral catalyst is paramount for achieving high levels of stereocontrol in asymmetric reactions. The catalyst's structure, including its chiral ligands and metal center, dictates the stereochemical outcome of the reaction.

For example, chiral bifunctional 4-pyrrolidinopyridines have been designed and applied as powerful catalysts for asymmetric cycloadditions. acs.org These catalysts feature a chiral side arm that plays a crucial role in controlling the stereoselectivity of the reaction. acs.org Similarly, the development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has enabled the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes with excellent yields and enantioselectivities (up to >99% ee). rsc.org

In transition metal catalysis, the choice of ligand is critical. The use of ligands with desired electronic and steric properties is crucial for high catalytic activity and product selectivity. acs.org For instance, in palladium-catalyzed reactions, various phosphine-based ligands are employed to modulate the reactivity and selectivity of the palladium center.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium, rhodium, and copper are among the most widely used metals for the synthesis of heterocyclic compounds like pyrrolidines.

Intramolecular Hydroamination Reactions

Intramolecular hydroamination, the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule, is a direct and atom-economical method for synthesizing nitrogen-containing heterocycles. Copper complexes have been shown to catalyze the intramolecular C-H amination of N-fluoride amides to produce pyrrolidines and piperidines. nih.gov Mechanistic studies suggest that these reactions can proceed through various copper oxidation states and may involve radical-based pathways. nih.gov

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, with a wide range of applications in the construction of complex molecules. dntb.gov.ua Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are powerful tools for forming new C-C bonds. mdpi.com

In the context of pyrrolidine synthesis, palladium-catalyzed carboamination reactions have been developed to produce enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with up to 94% ee. nih.gov These reactions involve the coupling of aryl or alkenyl bromides with γ-aminoalkene derivatives. nih.gov Furthermore, a palladium-catalyzed formal [4+1] cycloaddition of sulfur ylides and in situ-generated palladium-stabilized zwitterions provides a convenient route to functionalized 4-methyleneproline (B1208900) derivatives. nih.gov Palladium iodide has also been used to catalyze the multicomponent carbonylative synthesis of 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds. mdpi.com

Rhodium-Catalyzed Cyclizations

Rhodium catalysis offers a powerful tool for the construction of heterocyclic rings through various cyclization strategies. nih.gov For the synthesis of pyrrolidine scaffolds, rhodium-catalyzed intramolecular hydroamination and related cyclization reactions are of particular interest. researchgate.net A plausible approach to the this compound core could involve the rhodium-catalyzed cyclization of an appropriately substituted amino-alkene or amino-alkyne.

One such strategy is the rhodium-catalyzed asymmetric arylative cyclization of dienynes. nih.gov A hypothetical precursor, such as a meso-1,6-dienyne bearing a nitrogen atom and the necessary diphenyl and methyl functionalities, could undergo an intramolecular cyclization. The mechanism, often initiated by a Rh(I) species, involves the formation of a five-membered rhodacycle intermediate. acs.org Subsequent migratory insertion and reductive elimination steps would yield the desired pyrrolidine ring. The choice of chiral ligands on the rhodium catalyst would be crucial for controlling the enantioselectivity at the newly formed stereocenter.

Another potential route involves the intramolecular hydroamination of an ortho-alkynylaniline derivative, catalyzed by a Rh(I) complex. researchgate.net While this specific example leads to benzo-fused dipyrroles, the underlying principle of rhodium-catalyzed amine addition to an alkyne can be conceptually applied. A suitable acyclic amino-alkyne precursor containing the diphenylmethyl and a terminal alkene or alkyne could be designed to undergo a 5-exo-dig cyclization to form the pyrrolidine ring. The efficiency of such reactions can be sensitive to the lability of the co-ligand on the rhodium catalyst. researchgate.net

A generalized rhodium-catalyzed [3+2] cascade annulation could also be envisioned. acs.org This type of reaction typically involves the C-H activation of a directing group, followed by coupling with a two-atom component like an alkyne. By designing a substrate where an amine is tethered to the components, an intramolecular cyclization could lead to the pyrrolidine core.

Rhodium-Catalyzed Strategy Precursor Type Key Mechanistic Step Potential Outcome
Asymmetric Arylative Cyclizationmeso-1,6-DienyneRhodacycle formationEnantioenriched pyrrolidine
Intramolecular HydroaminationAmino-alkyneNucleophilic attack of N-H on alkynePyrrolidine ring formation
[3+2] Cascade AnnulationTethered Amine/Aldehyde/AlkyneC-H activation, migratory insertionFunctionalized pyrrolidine core

Multicomponent Reaction Approaches to the Pyrrolidine Core

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, represent a highly efficient strategy for constructing complex molecules like pyrrolidines. rsc.orgmdpi.com These reactions are prized for their atom economy and operational simplicity. youtube.com While a specific MCR for this compound is not prominently documented, established MCRs for pyrrolidine synthesis can be adapted.

A conceptual approach could be based on a [3+2] cycloaddition strategy using an azomethine ylide as the three-atom component. An MCR could be designed where an appropriate amine, an aldehyde, and a dipolarophile are combined. For instance, the reaction of an amino acid (as a precursor to the azomethine ylide), an aldehyde, and an activated alkene bearing two phenyl groups could theoretically construct the pyrrolidine ring.

The synthesis of related pyrrolidine structures, such as 1,5-diphenylpyrrolidine-2,4-diones, has been achieved through condensation reactions, which share principles with MCRs by building the core from multiple components. nih.gov For example, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with various reagents demonstrates the assembly of substituted pyrrolidine rings. nih.gov

Furthermore, mechanochemical MCRs, which are conducted by grinding solid reactants, offer a solvent-free alternative for synthesizing heterocyclic systems like quinolines and imidazoles, and this principle could be extended to pyrrolidines. nih.gov

Reaction Type Components Catalyst/Conditions Reference Concept
Azomethine Ylide CycloadditionAmino acid, Aldehyde, DipolarophileHeat or Lewis AcidGeneral pyrrolidine synthesis
Condensation CascadeAmine, Dicarbonyl, AldehydeAcid or BaseSynthesis of pyrrolidinones nih.gov
Povarov-type ReactionIn-situ generated imine, AlkeneLewis Acid (e.g., FeCl₃)Tetrahydroquinoline synthesis nih.gov

Ring-Closing Metathesis and Other Cyclization Reactions

Ring-closing metathesis (RCM) is a premier method for synthesizing unsaturated rings, including pyrrolidine derivatives. wikipedia.orgthieme-connect.de The reaction, typically catalyzed by ruthenium complexes like Grubbs catalysts, involves the intramolecular metathesis of a diene or an enyne. organic-chemistry.org This method is valued for its high functional group tolerance and its ability to form 5- to 7-membered rings efficiently. wikipedia.orgorganic-chemistry.org

To synthesize a precursor for this compound, a diallylamine (B93489) derivative would be required. The key would be the synthesis of a diene substrate where the nitrogen atom is connected to an allyl group and another chain containing a terminal alkene, with the 4,4-diphenyl and 2-methyl substituents in the correct positions. The RCM reaction would then form the pyrroline (B1223166) ring, which could be subsequently reduced to the final pyrrolidine. The driving force for the reaction is often the removal of a volatile byproduct like ethylene. wikipedia.org

A related and powerful variant is the ring-closing enyne metathesis (RCEM), which can produce conjugated dienes within the cyclic structure, offering further handles for functionalization. organic-chemistry.org Studies on RCEM have shown that chiral pyrrolidine derivatives can be prepared from enyne substrates containing a basic nitrogen atom under mild conditions using second-generation Grubbs catalysts. organic-chemistry.org

Beyond metathesis, other cyclization reactions are also viable. A recently developed method involves the photo-promoted ring contraction of pyridines using a silylborane reagent to yield functionalized pyrrolidines. nih.govnih.gov This reaction proceeds through a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthon for various pyrrolidine derivatives. nih.govnih.gov This innovative approach allows for significant functional group compatibility, including alkyl chlorides and alkynes. nih.govosaka-u.ac.jp

Cyclization Method Catalyst/Reagent Key Intermediate Product Type
Ring-Closing Metathesis (RCM)Grubbs Catalyst (Ru-based)Metallacyclobutane wikipedia.orgPyrroline
Ring-Closing Enyne Metathesis (RCEM)Grubbs Catalyst (Ru-based)Ruthenium carbenePyrrolidine with diene organic-chemistry.org
Pyridine (B92270) Ring ContractionSilylborane, Light (365 nm)Vinylazomethine ylide nih.govFunctionalized 2-azabicyclo[3.1.0]hex-3-ene nih.gov

Synthetic Strategies for Functionalization and Derivatization

Once the core this compound skeleton is assembled, further modifications can be made to introduce additional chemical diversity.

The pyrrolidine ring offers several positions for functionalization. The nitrogen atom can be readily alkylated or acylated using standard procedures. The carbon atoms of the ring can be more challenging to functionalize selectively.

If the pyrrolidine is synthesized via an RCM reaction, the resulting double bond in the pyrroline intermediate provides a key site for functionalization. It can be dihydroxylated, epoxidized, or used in cycloaddition reactions before being reduced to the saturated pyrrolidine.

Alternatively, if the synthesis proceeds through a route that creates a functionalized pyrrolidine, such as the pyridine ring contraction which yields a 2-azabicyclo[3.1.0]hex-3-ene derivative, this product itself is a rich platform for further reactions. nih.govnih.gov The enamine, cyclopropane (B1198618), and silyl (B83357) moieties are all reactive handles. For example, the cyclopropane ring can undergo regioselective reductive cleavage, and the silyl group can be converted to a hydroxyl group via Tamao-Fleming oxidation. nih.gov

The synthesis of related 3-substituted 1,5-diphenylpyrrolidine-2,4-diones demonstrates that the C3 position can be functionalized via condensation with aldehydes or reactions with orthoformates, followed by substitution with various nucleophiles. nih.gov A similar strategy could potentially be adapted to a 4,4-diphenylpyrrolidine system if a carbonyl group is present at a neighboring position.

The phenyl rings and the methyl group also present opportunities for modification, although this typically requires harsher conditions or would be incorporated during the synthesis of the precursors.

The two phenyl groups at the C4 position can be modified through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation), provided the pyrrolidine ring and its other substituents are stable to the reaction conditions. The directing effects of the alkyl substituent on the benzene (B151609) ring would favor substitution at the ortho and para positions.

The methyl group at the C2 position is generally unreactive. Functionalization would likely need to occur at the precursor stage. For example, instead of a methyl group, a different alkyl or functionalized alkyl group could be introduced. One could envision starting with a precursor that has a hydroxymethyl or halomethyl group at the C2 position, which could then be further elaborated. A related compound, (R)-(+)-2-(diphenylmethyl)pyrrolidine, highlights the synthesis of pyrrolidines with different substituents at the 2-position. sigmaaldrich.com Similarly, syntheses of related diphenylamine (B1679370) structures show that functional groups like methoxy (B1213986) groups can be incorporated into the aromatic rings of the precursors before the final ring-forming steps. google.com

Mechanistic Investigations and Reaction Pathways of 2 Methyl 4,4 Diphenyl Pyrrolidine Transformations

Elucidation of Stereochemical Outcomes in Asymmetric Syntheses

The control of stereochemistry is a fundamental challenge in the synthesis of chiral molecules such as 2-Methyl-4,4-diphenyl-pyrrolidine. The spatial arrangement of the methyl group at the C2 position relative to other substituents can significantly impact the biological activity or material properties of the final compound. Asymmetric syntheses of pyrrolidines often rely on the use of chiral starting materials, chiral auxiliaries, or catalysts to direct the formation of a specific stereoisomer.

Research into the synthesis of substituted pyrrolidines has shown that the choice of protecting group on the pyrrolidine (B122466) nitrogen can be a critical determinant of the stereochemical outcome. acs.org For instance, in Lewis acid-mediated reactions, an in-situ formed iminium ion can be trapped by an electron-rich aromatic compound. The diastereoselectivity of this addition can be manipulated by altering the nitrogen protecting group. acs.org Carbamate protecting groups tend to favor the formation of cis-2,5-disubstituted pyrrolidines, whereas a benzamide (B126) protecting group can steer the reaction towards the trans isomer as the major product. acs.org This control is attributed to the different steric and electronic influences of the protecting groups on the transition state of the cyclization or addition step.

Another common strategy involves starting with optically pure precursors like (S)-proline or (R)-proline, where the inherent chirality directs the stereochemical course of subsequent transformations. nih.gov The synthesis of many pyrrolidine-containing drugs begins with proline or its derivatives, such as 4-hydroxyproline. nih.gov Furthermore, diastereoselectivity can be achieved through reactions like the Mannich reaction using chiral sulfinimines, followed by a stereoselective iodocyclization to construct the pyrrolidine ring. acs.org

Protecting GroupPredominant IsomerReaction Type ExampleReference
CarbamatecisLewis acid-mediated iminium trapping acs.org
BenzamidetransLewis acid-mediated iminium trapping acs.org

Table 1: Influence of Nitrogen Protecting Groups on the Stereoselectivity of Pyrrolidine Synthesis.

Intermediate Characterization and Reaction Rate Determinants

Identifying and characterizing reaction intermediates is key to understanding the stepwise progression of a reaction and the factors that govern its rate. In the synthesis of complex heterocyclic systems like substituted pyrrolidines, intermediates can be transient and difficult to isolate. Modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR), are indispensable for their characterization. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to model reaction pathways and predict the structures of intermediates and transition states. nih.gov

For example, in the synthesis of dicarbamate compounds from diamines and dimethyl carbonate, which shares mechanistic features with N-functionalization of pyrrolidines, intermediates have been successfully separated and purified using chromatography and identified through a combination of LC-MS, elemental analysis, FTIR, and NMR. researchgate.net These studies confirm that such reactions often proceed in a stepwise manner through a stable intermediate. researchgate.net

Several factors influence the rate of reactions forming the pyrrolidine ring:

Temperature: Higher reaction temperatures generally increase reaction rates. However, they can also lead to the degradation of thermally sensitive intermediates or reduced selectivity. nih.gov

Catalysts: The choice of catalyst is critical. Transition metals like copper or rhodium can enable specific bond formations, such as C-H amination or annulation reactions, that would otherwise be unfeasible. nih.govacs.org The ligand environment of the metal catalyst can also significantly affect catalyst efficiency and the reaction profile. nih.gov

Solvent Polarity: The solvent can play a significant role. For instance, polar aprotic solvents can enhance the efficiency of nucleophilic substitution reactions.

In copper-catalyzed intramolecular C-H amination to form pyrrolidines, mechanistic studies have involved the synthesis and testing of a putative fluorinated intermediate. nih.gov By monitoring the reaction progress via NMR, researchers determined that this species was not, in fact, an intermediate in the primary catalytic cycle, highlighting the importance of direct experimental characterization. nih.gov

Proposed Mechanisms for Key Synthetic Steps

The construction of the this compound skeleton can be envisioned through various synthetic strategies, each with a distinct proposed mechanism.

One common pathway involves the cyclization of an appropriate acyclic precursor. A copper-catalyzed tandem amination/cyanation/alkylation of amino alkynes provides a route to functionalized pyrrolidines. nih.gov The proposed mechanism for the initial cyclization likely involves the formation of an iminium intermediate from the amino alkyne, which then undergoes intramolecular attack to form the pyrrolidine ring. nih.gov

Another powerful method is metal-catalyzed cascade annulation. For instance, a rhodium-catalyzed [3 + 2] cascade annulation of indolyl aldehydes with alkynes has been developed. acs.org A plausible mechanism for this type of transformation begins with the oxidation of the Rh(I) precatalyst to the active Rh(III) species. This is followed by a directed C-H activation to form a five-membered rhodacycle intermediate. Subsequent migratory insertion of an alkyne and electrophilic cyclization generate a carbocyclic intermediate, which, after further steps, releases the final product and regenerates the catalyst. acs.org

Mechanistic studies on copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis have revealed more complex pathways. DFT calculations suggest a mechanism involving the cleavage of an N-F bond, where the system undergoes a spin crossing from a singlet to a triplet state to form a Cu(II) intermediate with unpaired electrons on both the nitrogen and copper atoms. nih.gov

Three-component reactions also offer an efficient route. The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones can occur via the acid-catalyzed condensation of an aromatic aldehyde and an amine to produce an imine intermediate. nih.gov This imine is then protonated to an iminium species, which is subsequently attacked by a nucleophilic enol to build the heterocyclic ring. nih.gov

Regioselectivity and Diastereoselectivity in Derivatization Reactions

Once the pyrrolidine ring is formed, subsequent derivatization reactions must be controlled to achieve the desired regiochemistry and diastereochemistry. The existing substituents on the this compound ring will heavily influence the outcome of further functionalization.

Regioselectivity is critical when multiple reaction sites are available. In the derivatization of related heterocyclic systems, the choice of catalyst has been shown to be paramount. For example, pyrrolidine itself can act as an organocatalyst in the inverse electron demand Diels-Alder reaction of unsymmetrical tetrazines with aldehydes and ketones. researchgate.net The use of pyrrolidine as the catalyst resulted in the formation of a single regioisomeric product, which is attributed to a transition state that minimizes steric hindrance between the catalyst and a substituent on the tetrazine ring. researchgate.net

Diastereoselectivity in derivatization is often substrate-controlled, where the existing stereocenters direct the approach of incoming reagents. As previously mentioned in the context of synthesis, the nature of the N-protecting group can be used to control diastereoselectivity in addition reactions. acs.org In other cases, the inherent structure of the molecule dictates the outcome. The synthesis of 3-borylated pyrrolidine derivatives from alkenyl boronates and N-Boc-2-iodomethylpyrrolidine proceeds in a diastereoselective manner, yielding valuable bifunctional building blocks. researchgate.net The development of efficient synthetic methods for functionalized piperidines, such as through an optimized Strecker-type condensation, also underscores the importance of controlling reaction conditions to achieve high yields of a single isomer. researchgate.net

Reaction TypeKey Control ElementOutcomeReference
Inverse Diels-AlderPyrrolidine catalystHigh regioselectivity (single isomer) researchgate.net
Mannich Reaction / IodocyclizationChiral sulfinimine auxiliaryHigh diastereoselectivity acs.org
BorylationSubstrate control (N-Boc-2-iodomethylpyrrolidine)Diastereoselective product formation researchgate.net
Strecker-type CondensationOptimized reaction conditionsHigh yield of desired isomer researchgate.net

Table 2: Examples of Controlled Selectivity in Derivatization Reactions of Heterocycles.

Computational and Theoretical Chemistry Studies of 2 Methyl 4,4 Diphenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-Methyl-4,4-diphenyl-pyrrolidine, DFT calculations are instrumental in understanding its electronic structure and predicting its reactivity.

Researchers employ DFT to calculate various molecular properties that provide insight into the molecule's behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net For substituted pyrrolidines, the nature and position of substituents significantly influence these frontier orbitals. In the case of this compound, the electron-donating methyl group and the electron-withdrawing phenyl groups would have distinct effects on the electron density distribution across the pyrrolidine (B122466) ring.

DFT calculations also enable the generation of molecular electrostatic potential (MEP) surfaces. These surfaces visually represent the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species. Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide a quantitative measure of the molecule's reactivity.

A representative table of DFT-calculated electronic properties for a substituted pyrrolidine is shown below. While this data is not specific to this compound, it illustrates the typical parameters obtained from such studies.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVEnergy of the highest energy electrons, related to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest energy unoccupied state, related to electron-accepting ability.
HOMO-LUMO Gap4.4 eVIndicator of chemical stability and reactivity.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis of this molecule can be effectively performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. MM methods employ classical force fields to rapidly calculate the potential energy of different conformations, allowing for an extensive search of the conformational space to identify low-energy structures. For substituted pyrrolidines, the relative energies of different conformers are determined by a delicate balance of steric and electronic effects. beilstein-journals.org

MD simulations provide a dynamic picture of the molecule's conformational landscape. By simulating the motion of atoms over time, MD can explore the transitions between different conformational states and determine their relative populations at a given temperature. researchgate.net For this compound, MD simulations would reveal the flexibility of the pyrrolidine ring and the rotational freedom of the two phenyl groups. These simulations can be performed in the gas phase or in the presence of a solvent to mimic physiological conditions.

The following table illustrates the kind of data that can be obtained from a conformational analysis of a substituted pyrrolidine.

ConformerRelative Energy (kcal/mol) (Illustrative)Dihedral Angle (C2-C3-C4-C5) (Illustrative)Population (%) (Illustrative)
Envelope (E1)0.025.0°60
Twist (T1)0.8-15.0°30
Envelope (E2)1.5-28.0°10

Prediction of Spectroscopic Parameters and Structural Properties

Computational methods are highly valuable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be elucidated. researchgate.net Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in the experimental IR spectrum. The computed frequencies and intensities provide a theoretical vibrational spectrum that can be correlated with the measured one.

Furthermore, computational chemistry allows for the precise determination of structural properties such as bond lengths, bond angles, and dihedral angles. These optimized geometries provide a detailed three-dimensional model of the molecule.

An example of a table comparing experimental and computationally predicted spectroscopic data for a related compound is provided below.

ParameterExperimental Value (Illustrative)Calculated Value (Illustrative)
¹H NMR Shift (CH₃)1.2 ppm1.15 ppm
¹³C NMR Shift (C=O)172.5 ppm173.1 ppm
IR Frequency (N-H stretch)3350 cm⁻¹3365 cm⁻¹
Bond Length (C-N)1.47 Å1.468 Å

Modeling of Catalytic Cycles and Transition States in Pyrrolidine Formation

While the focus here is on the properties of this compound itself, computational methods can also be employed to understand its formation. The synthesis of substituted pyrrolidines often involves catalytic processes. Computational modeling can trace the entire reaction pathway of a catalytic cycle, identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the reaction rate. Identifying the geometry of the transition state provides crucial insights into the mechanism of the reaction. For the formation of this compound, these models could elucidate the role of the catalyst and the factors that control the stereochemical outcome of the reaction.

Quantum Chemical Analysis of Intermolecular and Intramolecular Interactions

The behavior of this compound is not solely determined by its covalent structure but also by a network of weaker intermolecular and intramolecular interactions. Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are employed to characterize these interactions. Current time information in Bangalore, IN.

NBO analysis provides information about the delocalization of electron density between orbitals, which can reveal the presence of stabilizing interactions such as hyperconjugation. Current time information in Bangalore, IN. For instance, it can quantify the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-C or C-H bonds. QTAIM analysis, on the other hand, examines the topology of the electron density to identify and characterize chemical bonds and other interactions, such as hydrogen bonds and van der Waals forces. Current time information in Bangalore, IN. In this compound, intramolecular interactions between the phenyl rings and the pyrrolidine ring, as well as intermolecular interactions in a condensed phase, can be investigated using these methods.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for determining the detailed structure of 2-Methyl-4,4-diphenyl-pyrrolidine in solution. It provides insights into the connectivity of atoms, their spatial proximity, and the stereochemical and conformational dynamics of the molecule.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the intricate network of correlations within the molecule. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.edu For this compound, COSY would establish the connectivity between the methyl protons at C2, the methine proton also at C2, and the methylene (B1212753) protons at C3. It would also show correlations between the protons on the pyrrolidine (B122466) ring, helping to trace the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal of the C2-methyl group would show a cross-peak to its corresponding carbon signal, and the same would apply to all C-H bonds in the molecule, including the distinct aromatic protons and their carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range couplings between protons and carbons (typically two to four bonds). princeton.edu It is invaluable for piecing together the molecular skeleton, especially around quaternary centers like the C4 atom in this compound. HMBC correlations would be expected from the protons at C3 and C5 to the quaternary C4. Furthermore, correlations from the pyrrolidine protons to the carbons of the phenyl rings would confirm the attachment of these rings to C4. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is critical for determining stereochemistry and conformation. For example, in a related compound, 2-methyl-4-(4-methylphenyl)pyrrolidine , NOE correlations between a proton at C3 and the aromatic protons were used to confirm the pseudo-axial orientation of the phenyl group. Similar NOESY experiments on this compound would reveal the spatial relationships between the methyl group at C2 and the protons at C3 and C5, as well as the relative orientation of the two phenyl rings.

A summary of expected 2D NMR correlations for elucidating the structure is provided below.

2D NMR Technique Purpose Expected Correlations for this compound
COSY Identifies ¹H-¹H J-couplingH2 ↔ H3; H2 ↔ CH₃; H5 ↔ H-N; Aromatic Protons ↔ Aromatic Protons
HSQC Correlates ¹H to directly bonded ¹³CC2-H ↔ C2; C3-H₂ ↔ C3; C5-H₂ ↔ C5; CH₃ ↔ C(methyl); Aromatic C-H ↔ Aromatic C
HMBC Shows long-range ¹H-¹³C coupling (2-4 bonds)H3, H5 ↔ C4 (quaternary); H2, H5 ↔ Phenyl Carbons; H3 ↔ C2, C5; CH₃ ↔ C2, C3
NOESY Reveals through-space ¹H-¹H proximityH2 ↔ H3; CH₃ ↔ H2, H3; H5 ↔ Phenyl Protons (depending on conformation)

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. NMR spectroscopy, in an achiral solvent, cannot distinguish between enantiomers. However, the addition of a chiral solvating agent (CSA) can be used to determine the enantiomeric purity. libretexts.orgresearchgate.net

CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte. nih.gov These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the previously indistinguishable enantiomers. libretexts.org The relative integration of these separated signals provides a quantitative measure of the enantiomeric excess (ee). nih.gov For a secondary amine like this compound, common CSAs include chiral acids or alcohols like (R)-1,1'-bi-2-naphthol. libretexts.org The interaction between the CSA and the analyte enantiomers relies on non-covalent forces such as hydrogen bonding and π-π stacking, which are sufficiently different in the two diastereomeric complexes to induce observable chemical shift differences (ΔΔδ). nih.gov

Parameter Description
Principle Formation of transient diastereomeric complexes between the analyte enantiomers and a single enantiomer of a CSA. nih.gov
Observed Effect Splitting of NMR signals (e.g., the C2-methyl doublet) into two distinct sets, one for each enantiomer. nih.gov
Quantification The ratio of the integrals of the separated signals corresponds directly to the enantiomeric ratio.
Common CSAs for Amines Chiral acids, alcohols (e.g., (R)-1,1'-bi-2-naphthol), or macrocycles with multiple hydrogen-bonding sites. libretexts.orguludag.edu.tr

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. mdpi.com For chiral molecules, when a suitable single crystal is obtained, this technique can also be used to determine the absolute configuration. dtic.mil

While specific crystallographic data for this compound is not publicly available, extensive data exists for the closely related analog, 2-methyl-4-(4-methylphenyl)pyrrolidine . This analog crystallizes in the monoclinic P2₁/c space group. Its pyrrolidine ring is in a twisted conformation, and the methylphenyl group is oriented nearly perpendicular to the ring. Such data allows for a detailed analysis of the molecular geometry, free from the effects of solvent or thermal motion in solution.

For this compound, an X-ray crystal structure would definitively establish:

The conformation of the five-membered pyrrolidine ring.

The precise bond lengths and angles of the entire molecule.

The orientation of the two phenyl groups relative to the pyrrolidine ring and to each other.

The packing of molecules in the crystal lattice, stabilized by intermolecular forces like van der Waals interactions.

If an enantiomerically pure sample is crystallized, the anomalous dispersion effect can be used to unambiguously assign the absolute configuration (R or S) at the C2 chiral center. dtic.mil

Table of Crystallographic Parameters for the Analogous Compound 2-methyl-4-(4-methylphenyl)pyrrolidine

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume (ų) 2180.85
Pyrrolidine Ring Conformation Twisted (φ = 343.1°)
N1–C2 Bond Length (Å) 1.470
C2–C3 Bond Length (Å) 1.536
Aryl Ring Dihedral Angle 86.06°

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide a molecular "fingerprint" that is characteristic of the compound's structure and the functional groups it contains.

For this compound, the spectra would be dominated by vibrations from the pyrrolidine ring, the methyl group, and the two phenyl groups.

N-H Stretch: A characteristic band for the secondary amine N-H stretch is expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidine ring and methyl group) appear just below 3000 cm⁻¹. dtic.mil

Aromatic C=C Stretches: Phenyl rings give rise to a series of characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Ring Vibrations and Bends: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and ring deformation modes. Out-of-plane bending modes for the substituted benzene (B151609) rings are also expected.

Studies on pyrrolidine itself show that vibrational coupling can occur, leading to complex patterns in the spectrum. dtic.mil

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Technique
N-H Stretch3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2970IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
CH₂/CH₃ Bending1375 - 1470IR
C-N Stretch1020 - 1250IR

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula.

As an amine, a key fragmentation pathway involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum. For this compound, several fragmentation pathways can be proposed based on general principles and data from similar compounds like 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) . nih.govdrugbank.com

Plausible Fragmentation Pathways:

Alpha-Cleavage (Loss of Methyl): Cleavage of the bond between C2 and the methyl group would lead to the loss of a methyl radical (•CH₃), forming a stable iminium ion. This would result in an [M-15]⁺ peak.

Alpha-Cleavage (Ring Opening): Cleavage of the C2-C3 bond would lead to a ring-opened radical cation.

Loss of Phenyl: Fragmentation involving the loss of a phenyl group (•C₆H₅) would produce an [M-77]⁺ ion.

Formation of Diphenylmethyl Cation: A very common fragment in molecules containing a diphenylmethyl moiety is the [ (C₆H₅)₂CH ]⁺ ion, which gives a prominent peak at m/z 167. This would likely be a major fragment resulting from cleavage of the C4-C(phenyl)₂ bond.

Analysis of the fragmentation of the related compound EDDP shows characteristic losses and the formation of ions related to the diphenylpyrrolidine core structure, supporting these proposed pathways. nih.gov

Applications of 2 Methyl 4,4 Diphenyl Pyrrolidine As a Chemical Tool and Building Block

Role as a Chiral Ligand in Asymmetric Catalysis

The pyrrolidine (B122466) framework is a privileged structure in the field of asymmetric catalysis, serving as the backbone for numerous successful chiral ligands and organocatalysts. nih.govnih.gov Pyrrolidine-based catalysts are particularly important in aminocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center or participate directly in organocatalytic cycles, while the substituents on the ring create a specific chiral environment to induce stereoselectivity.

Derivatives of 2-Methyl-4,4-diphenyl-pyrrolidine can be fashioned into ligands for asymmetric transformations. For instance, C₂-symmetric diamines prepared from the closely related (S)-2-(diphenylmethyl)pyrrolidine are considered attractive potential ligands for use in asymmetric catalysis. researchgate.net The design of such ligands is crucial, as their electronic and steric properties can be fine-tuned to suit different substrates and reactions, including metal-catalyzed processes like allylic substitutions and hydrogenations. oup.com In organocatalysis, the pyrrolidine motif is central to the mechanism of many reactions, including aldol (B89426) and Michael additions, where it activates substrates through the formation of chiral enamines or iminium ions. nih.gov The stereochemical outcome of these reactions is often dictated by the configuration of the pyrrolidine catalyst. nih.gov

Utilization as a Chiral Auxiliary in Stereoselective Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. C₂-symmetrical 2,5-disubstituted pyrrolidines have a history of being used broadly as effective chiral auxiliaries in a variety of chemical transformations. nih.gov

While this compound is not C₂-symmetrical, the underlying principle of using the fixed chirality of the pyrrolidine ring to control the formation of new stereocenters applies. The defined spatial arrangement of the substituents on the pyrrolidine ring blocks one face of the reactive intermediate, forcing an incoming reagent to attack from the less hindered face. This strategy ensures high diastereoselectivity in reactions such as alkylations, additions, and cycloadditions. The bulky diphenyl groups at the C4-position would be expected to provide significant steric shielding, enhancing the directing effect of the auxiliary.

Integration into Complex Synthetic Targets as a Molecular Scaffold

A molecular scaffold is a core structure upon which more complex molecules are built. mdpi.com The pyrrolidine ring is a highly sought-after scaffold in medicinal chemistry and natural product synthesis due to its favorable properties. nih.gov It is a five-membered nitrogen heterocycle that is non-planar, a feature that allows for the creation of molecules with enhanced three-dimensional coverage and the ability to explore pharmacophore space efficiently. nih.gov

The pyrrolidine scaffold is a prominent feature in numerous FDA-approved pharmaceuticals and is widely used by chemists to construct new bioactive compounds. nih.gov The synthesis of complex, densely substituted chiral pyrrolidines is an active area of research, often employing methods like [3+2] cycloaddition reactions to build the heterocyclic core with multiple, well-defined stereocenters. nih.gov The integration of the this compound framework into a larger molecule would impart specific conformational constraints and stereochemical information, making it a valuable building block for creating structurally complex and biologically active targets. This approach is evident in the synthesis of various polycyclic skeletons. acs.org

Potential in Materials Science and Polymer Chemistry

The application of specific pyrrolidine derivatives in materials science often involves leveraging their unique structural or functional properties to create advanced materials. High-performance polymers, for instance, are characterized by exceptional mechanical, thermal, and chemical properties. appleacademicpress.com While direct applications of this compound in this domain are not extensively documented, its structural motifs suggest potential.

Polymers derived from substituted acetylenes, such as poly(4-methyl-2-pentyne), are known for their high gas permeability and resistance to organic solvents, making them suitable for membrane applications. researchgate.net It is conceivable that a monomer incorporating the this compound structure could be synthesized and polymerized to create a material with unique properties. The rigidity and bulk of the diphenyl groups could influence the polymer's free volume and chain packing, potentially leading to materials with tailored separation or sorption characteristics. However, such applications remain speculative and represent an area for future research.

Advanced Analytical Applications (e.g., as a chiral solvating agent)

In analytical chemistry, determining the enantiomeric purity of a chiral compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a powerful method for this analysis. unipi.it A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the two enantiomers of a racemic analyte. nih.gov This interaction results in different magnetic environments for the enantiomers, leading to separate, distinguishable signals in the NMR spectrum (a phenomenon known as chemical shift non-equivalence, or ΔΔδ). nih.govrsc.org This allows for the direct quantification of the enantiomeric excess (ee) of the analyte. rsc.org

The structurally similar compound (S)-2-(diphenylmethyl)pyrrolidine has been identified as an effective CSA for determining the enantiomeric purity of chiral carboxylic acids and certain secondary alcohols via NMR analysis. researchgate.net Azaheterocyclic compounds containing a diphenylmethanol (B121723) group, which are structurally related, have also been developed as excellent CSAs for α-substituted carboxylic acids. nih.govrsc.org The effectiveness of these agents stems from their ability to form hydrogen bonds and create a specific chiral pocket that interacts differently with each enantiomer of the analyte. nih.gov The magnitude of the chemical shift difference (ΔΔδ) is a measure of the CSA's discrimination power.

The table below, based on data for related azaheterocyclic diphenylmethanol CSAs, illustrates how structural changes in the CSA affect its ability to discriminate between the enantiomers of a chiral acid (3,5-difluoro-mandelic acid). nih.gov A larger ΔΔδ value indicates better separation of the NMR signals and thus more effective chiral discrimination.

Chiral Solvating Agent (CSA)AnalyteMonitored ProtonΔΔδ (ppm)
(S)-Aziridinyl diphenylmethanolrac-3,5-Difluoro-mandelic acidα-H0.194
(S)-Azetidinyl diphenylmethanolrac-3,5-Difluoro-mandelic acidα-H0.046
(S)-Pyrrolidinyl diphenylmethanolrac-3,5-Difluoro-mandelic acidα-H0.050
(S)-Piperidinyl diphenylmethanolrac-3,5-Difluoro-mandelic acidα-H0.033

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The future development of catalysts like 2-Methyl-4,4-diphenyl-pyrrolidine is intrinsically linked to the innovation of synthetic routes that are not only efficient but also environmentally benign. Research is moving beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches.

Key areas of development include:

Biocatalysis : A significant leap towards sustainability involves harnessing enzymes for synthesis. Researchers have successfully engineered P411 variants to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a novel route to chiral pyrrolidines and indolines. acs.org This enzymatic approach represents a new-to-nature reaction that can produce these important N-heterocycles with high efficiency and enantioselectivity (up to 74% yield and 99:1 er). acs.org

Synthesis from Renewable Starting Materials : Efforts are being made to derive chiral pyrrolidines from readily available, renewable resources. For instance, new synthetic pathways have been developed using starting materials like 2,3-O-iso-propylidene-D-erythronolactol. mdpi.comnih.gov Using proline, a naturally occurring amino acid, as a chiral synthon is another established and versatile strategy for constructing a wide array of pyrrolidine-containing natural products. rsc.org

Efficient and Versatile Synthetic Protocols : Improving upon existing methods to allow for more versatile structure-activity relationship (SAR) studies is crucial. An efficient synthetic route to chiral pyrrolidine (B122466) inhibitors of neuronal nitric oxide synthase (nNOS) has been reported, which facilitates the exploration of how structural modifications, such as the introduction of fluorine atoms, affect binding properties. nih.gov Additionally, photoexcited palladium-catalyzed enantioselective cyclization of 1,3-dienes with 2-bromoamides has emerged as a strategy to produce chiral γ-lactams, which are versatile precursors to enantioenriched pyrrolidines. acs.org

Expansion of Mechanistic Understanding for Enhanced Control

A deeper, more nuanced understanding of reaction mechanisms is paramount for enhancing the catalytic efficiency and stereoselectivity of this compound and its derivatives. While the general mechanism involving enamine or iminium ion formation is accepted, subtle, non-covalent interactions and dynamic behaviors often govern the precise outcome of a reaction. nih.govacs.org

Future research will likely focus on:

The Role of the Catalyst Structure : The stereochemical outcome of reactions catalyzed by proline and its analogs is highly dependent on the catalyst's structure. For example, in the aldol (B89426) reaction, using trans-4-hydroxy-L-proline increases the catalytic activity of L-proline, while cis-4-hydroxy-D-proline can reverse the enantiomeric excess. mdpi.com Computational studies have shown that for diarylprolinol silyl (B83357) ether catalysts, the steric bulk and conformation play a critical role in determining stereoselectivity. acs.org

Unraveling Reaction Pathways : Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating complex reaction mechanisms. nih.gov For proline-catalyzed reactions, DFT studies have helped to evaluate different proposed mechanisms, favoring a pathway that involves the enhanced nucleophilicity of a planar enamine and the activation of the electrophile by the catalyst's carboxylic acid group. nih.govacs.org

Synergistic Catalysis : Understanding how chiral catalysts like pyrrolidines work in concert with other catalysts is a growing area of interest. Mechanistic models are being developed to predict outcomes in systems involving two catalysts, which requires featurizing the role of each catalyst within the key transition states. rsc.org

Exploration of Unconventional Reactivity Patterns

Expanding the synthetic utility of this compound derivatives involves exploring their application in novel and more complex chemical transformations beyond canonical Michael additions and aldol reactions.

Emerging areas of reactivity include:

Cascade Reactions : These catalysts are being employed in sophisticated cascade or tandem reactions to build molecular complexity rapidly. A rhodium-catalyzed aldehyde-directed [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to synthesize cyclopenta[b]indol-1(4H)-ones. acs.org This demonstrates the potential for pyrrolidine-type catalysts to participate in more intricate, multi-bond-forming sequences.

Photocatalysis : The intersection of organocatalysis and photocatalysis offers new modes of activation. A recently developed photoinduced, palladium-catalyzed enantioselective cyclization provides access to chiral γ-lactams, which are precursors to chiral pyrrolidines. acs.org This highlights a novel approach to generating key intermediates under mild conditions.

Broader Reaction Scope : There is an ongoing effort to apply pyrrolidine-based organocatalysts to a wider range of asymmetric reactions. Having proven effective in Michael additions, researchers anticipate their successful application as heterogeneous catalysts in other transformations such as aldol and Mannich reactions. rsc.org

A summary of yields and enantioselectivities for various reactions catalyzed by pyrrolidine derivatives is presented below.

Reaction TypeCatalyst TypeSubstratesYieldEnantioselectivity (er or ee)Ref
Michael AdditionPyrrolidine-based Chiral Porous PolymerCyclohexanone, NitroolefinsUp to 98%Up to 99% ee rsc.orgrsc.org
C(sp³)–H AminationEngineered P411 EnzymeOrganic AzidesUp to 74%99:1 er acs.org
Cascade AnnulationRhodium complex (precursor to catalyst)Indolecarbaldehydes, AlkynesUp to 88%Not applicable acs.org
Enantioselective CyclizationPhotoexcited Palladium complex1,3-Dienes, 2-Bromoamides45-68%88.5:11.5 to 94:6 er acs.org

Advanced Computational Methodologies for Predictive Design

The traditional trial-and-error approach to catalyst development is gradually being superseded by computational and data-driven methods. researchgate.net Advanced computational chemistry allows for the in silico design and optimization of catalysts before their synthesis, saving significant time and resources. acs.orgmdpi.com

Key trends in this area are:

DFT for Mechanistic Insight and Prediction : Density Functional Theory (DFT) is a powerful tool for studying reaction mechanisms with high accuracy. nih.govresearchgate.net It can be used to calculate the energies of transition states, which helps to rationalize and predict the stereochemical outcomes of reactions catalyzed by chiral pyrrolidines. acs.orgresearchgate.net

In Silico Catalyst Optimization : Researchers are now moving from using DFT to merely explain experimental results to using it for predictive purposes. acs.org For example, DFT calculations have been used to guide the optimization of iridium catalysts by revealing that the bulkiness of a thioether group plays a major role in controlling enantioselectivity. acs.org This predictive approach allows for the rational design of new, more effective catalysts.

Data-Driven and Statistical Modeling : Complementing intensive DFT calculations, multivariate linear regression (MLR) and other statistical tools are emerging as rapid methods for predicting catalyst performance. researchgate.net These models correlate structural features of catalysts and substrates with experimental outcomes, enabling the development of quantitative structure-activity relationships. rsc.org This data-centric approach can accelerate the optimization process, especially in complex systems involving multiple catalysts. rsc.org

Integration into Advanced Functional Materials

A major frontier in catalysis is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems. This approach combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability.

Future directions include:

Chiral Porous Polymers : Pyrrolidine catalytic sites can be incorporated directly into the framework of porous organic polymers (POPs). rsc.org These materials, such as the reported pyrrolidine-based chiral porous polymer (Py-CPP), act as robust, heterogeneous organocatalysts. rsc.orgrsc.org The inherent porosity and high stability of these polymers make them ideal for use in environmentally friendly solvents like water, where they have shown high yields and enantioselectivities. rsc.orgrsc.org

Polymer-Supported Catalysts for Flow Chemistry : Attaching chiral pyrrolidine derivatives to polymer backbones allows for their use in continuous-flow reactor systems. acs.org This not only facilitates catalyst recovery but can also lead to an acceleration of reaction rates, increased diastereoselectivity, and improved catalyst durability compared to batch processes. acs.org

Functional Materials with Novel Properties : The products derived from reactions catalyzed by pyrrolidine derivatives can themselves be transformed into advanced materials. For instance, cyclopenta[b]indol-1(4H)-one, synthesized via a cascade reaction, can be converted into spiro[furan-2,2′-indoline]-3′,5-dione, a class of molecules that exhibit tunable fluorescent properties with potential applications in optoelectronics. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.